Compuesto de glicil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

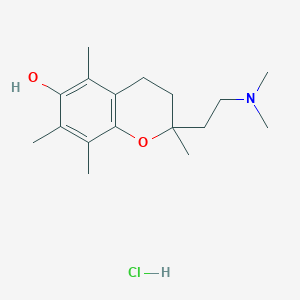

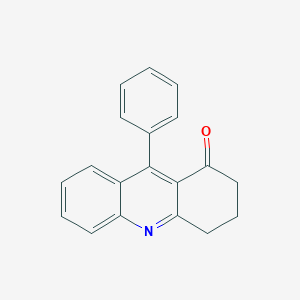

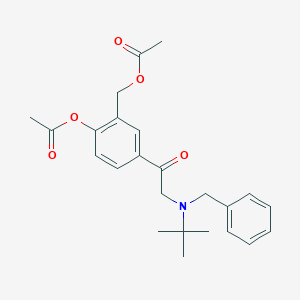

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones biomédicas

Los compuestos de glicosil, que incluyen el Compuesto de glicil, tienen aplicaciones significativas en la industria biomédica . Exhiben diversas propiedades farmacéuticas y actividades biológicas, lo que las hace útiles en diversas aplicaciones médicas. Por ejemplo, pueden utilizarse en el desarrollo de nuevos fármacos debido a sus características de aplicación estable .

Aplicaciones en la industria alimentaria

En la industria alimentaria, los compuestos de glicosil se utilizan debido a sus estructuras estables y sus actividades biológicas . Se pueden utilizar como aditivos en productos alimenticios para mejorar su valor nutricional y mejorar su sabor y textura .

Síntesis enzimática

Los compuestos de glicosil a menudo se obtienen mediante síntesis enzimática . Este proceso implica el uso de enzimas como catalizadores para convertir los sustratos en productos. El this compound puede sintetizarse utilizando este método, que es más respetuoso con el medio ambiente en comparación con la síntesis química .

Transformaciones químicas

El compuesto Ethanone, otro nombre para el this compound, se utiliza en transformaciones químicas . Está involucrado en la síntesis del éster acetoacético, donde reacciona con una base y un reactivo de alquilación para producir productos alquílicos .

Vías biosintéticas y de biodegradación

El grupo terc-butilo en el compuesto [2-acetiloxi-5-[2-[bencil(terc-butilo)amino]acetil]fenil]metil acetato desempeña un papel en las vías biosintéticas y de biodegradación . Exhibe un patrón de reactividad único debido a su estructura atestada, lo que lo hace útil en estos procesos biológicos

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes .

Mode of Action

It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects . These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells .

Biochemical Pathways

The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity . It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals .

Pharmacokinetics

Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability .

Result of Action

The Glycyl compound likely has multiple molecular and cellular effects due to its potential antioxidant activity . It may protect cells from oxidative stress, improve tissue regeneration, and stimulate the production of collagen and other important proteins .

Action Environment

It is known that similar compounds, such as ghk-cu, can protect keratinocytes from lethal uvb radiation, suggesting that they may be effective in environments with high levels of uv radiation .

Propiedades

IUPAC Name |

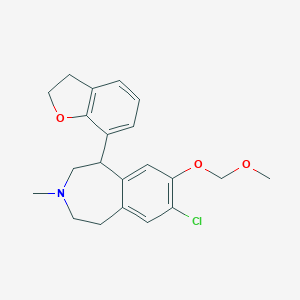

[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOUEUIEVCLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228146 |

Source

|

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77430-27-4 |

Source

|

| Record name | Glycyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential applications of Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- in pharmaceutical research?

A1: Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as 'glycyl compound', is an intermediate in the production of the bronchodilator Salbutamol []. While not a pharmaceutical itself, its role in the synthesis of Salbutamol highlights its importance in the pharmaceutical industry. Further research into its properties and potential applications could yield valuable insights for developing new drugs and therapies.

Q2: Can viral proteases be utilized for the synthesis of biochemically relevant molecules?

A2: Yes, research has shown that viral proteases like Lbpro, encoded by the foot-and-mouth disease virus, can be utilized for synthesizing biochemically relevant molecules []. Specifically, Lbpro can facilitate ligation reactions between recombinant ISG15, a ubiquitin-like protein, and synthetic glycyl compounds. This method allows for the efficient preparation of various ISG15 protein tools, which are essential for studying deISGylases and screening inhibitors against viral proteases like SARS-CoV-2 PLpro [].

Q3: How does the conformational analysis of cyclic peptides contribute to our understanding of their biological activity?

A3: Conformational analysis, particularly of cyclic peptides containing glycyl residues, provides valuable insights into their three-dimensional structures and potential biological activities []. By determining the energetically favorable conformations of these peptides, researchers can understand how they interact with their biological targets. This knowledge is crucial for designing new drugs and understanding the mechanisms of existing ones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.